![molecular formula C12H22Cl2N2 B13522043 3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H20N2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride typically involves the reaction of 4-(3-aminopropyl)phenylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolution of 4-(3-aminopropyl)phenylpropan-1-amine in a suitable solvent such as ethanol.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(3-Aminopropyl)phenyl]propan-1-amine
- 4-(3-Aminopropyl)phenylpropan-1-amine
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
Uniqueness
3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride stands out due to its dihydrochloride form, which enhances its stability and solubility. This makes it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H22Cl2N2 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
3-[4-(3-aminopropyl)phenyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14;;/h5-8H,1-4,9-10,13-14H2;2*1H |
Clé InChI |
POQKPLVINBIOPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCN)CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
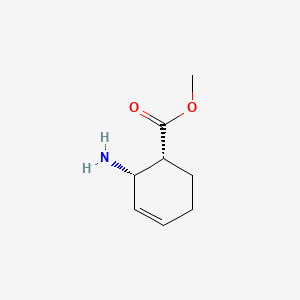


![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
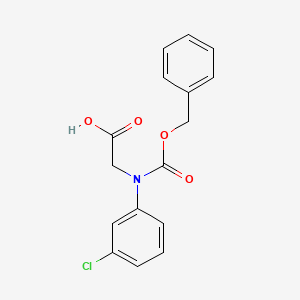
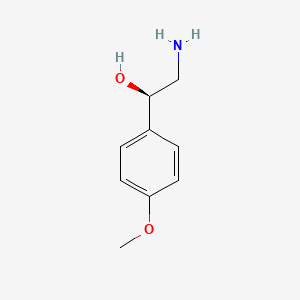
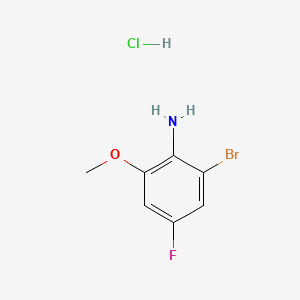
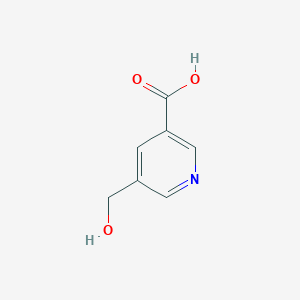
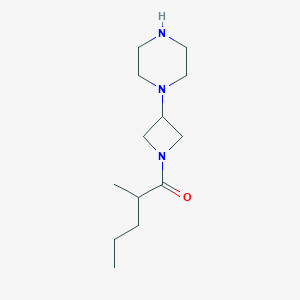
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)

